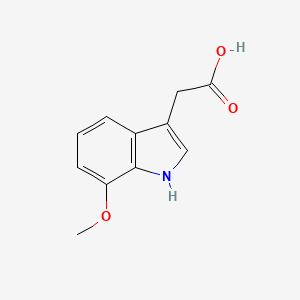

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds of therapeutic interest. chim.it Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a versatile scaffold for drug design. chim.it

Indole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. chim.it The structural diversity of indole-based compounds allows for the fine-tuning of their biological activity, making them attractive targets for medicinal chemists.

Historical Context and Evolution of Research on Indole Acetic Acid Scaffolds

The story of indole acetic acid (IAA) is deeply rooted in plant biology. In the late 19th and early 20th centuries, scientists like Charles Darwin and later Frits Went conducted pioneering experiments that led to the discovery of auxins, a class of plant hormones that regulate growth. orgsyn.org Indole-3-acetic acid was identified as the primary and most abundant auxin in plants.

Early research focused on understanding the role of IAA in plant development, including cell elongation, division, and differentiation. This foundational work paved the way for the synthesis of numerous IAA analogues to study structure-activity relationships and to develop synthetic auxins for agricultural applications. One of the most common methods for synthesizing indole-3-acetic acids involves the reaction of an appropriate phenylhydrazine (B124118) with a suitable aldehyde or ketone, followed by cyclization, a process known as the Fischer indole synthesis. orgsyn.org

Overview of Research Trajectories for 2-(7-methoxy-1H-indol-3-yl)acetic Acid

Specific academic research on this compound is limited, with much of the available information focusing on its isomers, particularly the 5-methoxy and 6-methoxy derivatives. The presence and position of the methoxy (B1213986) group on the indole ring can significantly impact the molecule's biological and chemical properties. Methoxy-activated indoles are known to exhibit enhanced reactivity and diverse biological activities. chim.it

General synthetic routes for methoxy-substituted indole-3-acetic acids often involve the Fischer indole synthesis, starting from the corresponding methoxyphenylhydrazine. For instance, the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid has been achieved by reacting 6-methoxyindole (B132359) with oxalyl chloride, followed by hydrolysis and acidification. While a specific, detailed synthesis for the 7-methoxy isomer is not widely reported in prominent literature, it is reasonable to assume a similar synthetic strategy would be applicable.

The research that has been conducted on methoxyindoleacetic acid derivatives has explored their potential in various therapeutic areas. For example, studies on other isomers have suggested potential neuroprotective and anti-inflammatory properties. However, dedicated research focusing solely on the biological evaluation and specific applications of this compound is not extensively documented in publicly available scientific literature. The compound is commercially available from some chemical suppliers, suggesting its use in exploratory research or as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Indole Acetic Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | LogP |

| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 1.4 |

| 2-(5-methoxy-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₃ | 205.21 | 1.4 |

| 2-(6-methoxy-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₃ | 205.21 | Not Available |

| This compound | C₁₁H₁₁NO₃ | 205.21 | Not Available |

Note: LogP values are estimated and can vary based on the prediction software.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXDOPMLHZGKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471332 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850008-37-6 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 7 Methoxy 1h Indol 3 Yl Acetic Acid and Its Analogs

Fischer Indole (B1671886) Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles. wikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org However, the synthesis of 7-oxygenated indoles, such as 7-methoxyindole (B1360046) derivatives, using the Fischer method can present challenges. For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the main product instead of the expected 7-methoxyindole derivative. nih.gov

Modern adaptations of the Fischer indole synthesis have been developed to improve yields, regioselectivity, and substrate scope. numberanalytics.com These include:

Buchwald Modification: This palladium-catalyzed reaction allows for the cross-coupling of aryl bromides and hydrazones, expanding the range of accessible starting materials. wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov

Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and process control for the Fischer indole synthesis. numberanalytics.comnih.gov

Novel Catalysts: Researchers have explored the use of ionic liquids and heterogeneous catalysts, like zeolites, to create more environmentally friendly and efficient processes. numberanalytics.com

A variation on the Fischer indole synthesis involves the reaction of haloarenes with di-tert-butyl azodicarboxylate and ketones, providing a two-step route to a variety of indoles. nih.gov

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline (B41778) or a substituted aniline. drugfuture.comdrugfuture.com The reaction proceeds via the formation of a 2-arylaminoketone intermediate, which then cyclizes to form a 2-substituted indole. drugfuture.comdrugfuture.com

Historically, this method has been limited by harsh reaction conditions, often requiring high temperatures, which can lead to poor yields and lack of regioselectivity. wikipedia.org However, recent advancements have introduced milder conditions, such as the use of lithium bromide as a catalyst or microwave irradiation, making the Bischler-Möhlau synthesis a more viable option. wikipedia.org Modifications have also been developed, including a one-pot, solvent-free synthesis assisted by microwaves and the use of rhodium catalysts for N-H insertion of α-diazo-β-ketoesters into anilines. researchgate.net

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is still under investigation. wikipedia.org

This method can provide good yields, often exceeding 70%. wikipedia.org A key advantage is the formation of indole-2-carboxylic acid derivatives, which are valuable precursors for further functionalization. semanticscholar.org The starting azido (B1232118) esters are typically prepared through a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. rsc.org One of the main drawbacks of this method is the potential instability and difficulty in synthesizing the starting azido compounds. wikipedia.org

When meta-substituted aryl aldehydes are used, the thermolysis can result in a mixture of 5- and 7-substituted indoles, with the 5-regioisomer usually being slightly favored. rsc.org

Reissert Indole Synthesis and Related Methods

The Reissert indole synthesis is a method for producing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) with ammonia, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated by heating to give the final indole. wikipedia.org

Potassium ethoxide has been shown to be a more effective base than sodium ethoxide for the initial condensation step. wikipedia.org A modification of this reaction, known as the Butin modification, involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Reductive Cyclization Approaches

Reductive cyclization is a broad strategy for indole synthesis that involves the reduction of a nitro group on a benzene (B151609) ring, followed by cyclization to form the indole nucleus. The Reissert synthesis is a classic example of this approach. researchgate.net

Other reductive cyclization methods include:

The reductive cyclization of 2-nitrostyrenes, which can be catalyzed by palladium and ruthenium complexes, using formate (B1220265) esters as a source of carbon monoxide. researchgate.net

A direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles can be used to prepare polycyclic indolinyl compounds. This reaction proceeds without a photocatalyst or photosensitizer and tolerates a variety of functional groups. nih.gov

A rhodium-catalyzed intramolecular reductive aldol-type cyclization has been developed to produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org

These methods offer alternative pathways to indoles and related heterocyclic systems, often under milder conditions than traditional methods.

Specific Synthetic Pathways to 2-(7-methoxy-1H-indol-3-yl)acetic Acid Derivatives

The synthesis of this compound and its derivatives can be achieved through various strategic sequences. One common approach involves the initial construction of the 7-methoxyindole core, followed by the introduction of the acetic acid side chain at the C3 position.

For instance, a synthetic route to α-substituted indole-3-acetic acids starts with the protection of the carboxylic acid group of indole-3-acetic acid as a methyl ester. The indole nitrogen is then protected, for example, with a methyl chloroformate. Subsequent alkylation at the α-position of the acetic acid side chain is achieved using a strong base like lithium diisopropylamide (LDA) and an appropriate alkyl halide. Finally, deprotection of the ester and the indole nitrogen yields the desired α-substituted indole-3-acetic acid derivative. nih.gov

Another strategy involves the direct functionalization of the indole ring. For example, the reaction of 6-methoxyindole (B132359) with oxalyl chloride, followed by hydrolysis and acidification, can produce 2-(6-methoxy-1H-indol-3-yl)acetic acid with a high yield. A similar approach could be envisioned for the 7-methoxy isomer.

The table below summarizes some research findings on the synthesis of indole-3-acetic acid derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Indole-3-acetic acid | a) DCC, DMAP, MeOH, dry CH2Cl2, r.t.; b) TEBAC, methyl chloroformate, DCM, 30% NaOH (aq.), ice bath; c) R-Br, LDA, HMPA, THF, −78°C–0°C; d) 30% NaOH (aq.): CH3OH = 1:2 (v/v), 70°C, 4 h, 2 M HCl | α-substituted indole-3-acetic acids | - | nih.gov |

| Substituted indole acetic acid and ethyl 3-indoleglyoxylate | Potassium bisulfate | 3,3-diindolepropionic acid compounds | - | nih.gov |

| 6-methoxyindole | Oxalyl chloride, followed by hydrolysis and acidification | 2-(6-methoxy-1H-indol-3-yl)acetic acid | 97% |

Preparation from Indole-3-acetic Acid Precursors

The fundamental approach to synthesizing this compound often involves building the indole ring system from appropriately substituted precursors. The Fischer indole synthesis is a classic and versatile method employed for this purpose. This reaction typically involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the target compound, the synthesis would commence with (2-methoxyphenyl)hydrazine (B95994) and a four-carbon aldehyde or ketone equivalent, such as levulinic acid or its ester, to construct the indole-3-acetic acid side chain.

Alternative routes include the reaction of indole with glycolic acid in the presence of a base at high temperatures (around 250 °C in an autoclave), a method established for the parent indole-3-acetic acid. wikipedia.orgorgsyn.org Another established pathway is the hydrolysis of the corresponding indole-3-acetonitrile (B3204565). wikipedia.org

The table below summarizes a synthetic approach for 2-alkyl-7-methoxyindoles.

Table 1: Synthesis of 2-Alkyl-7-methoxyindoles via Reductive Cyclization semanticscholar.org

| Reactant 1 (Nitroalkane) | Intermediate (dinitrostyrene) | Product (2-Alkyl-7-methoxyindole) | Overall Yield |

| Nitroethane | 3-methoxy-β-methyl-2,β-dinitrostyrene | 7-methoxy-2-methylindole | 62% |

| 1-Nitropropane | 3-methoxy-β-ethyl-2,β-dinitrostyrene | 2-ethyl-7-methoxyindole | 71% |

| 1-Nitrobutane | 3-methoxy-β-propyl-2,β-dinitrostyrene | 7-methoxy-2-propylindole | 55% |

Derivatization via Esterification and Hydrazide Formation

The carboxylic acid moiety of this compound is a prime site for derivatization to modulate the compound's physicochemical properties. Esterification and hydrazide formation are two common and straightforward transformations.

Esterification: Esters are typically synthesized via Fischer esterification, where the carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). nih.gov This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. For instance, the synthesis of the ethyl ester of indole-3-carboxylic acid is achieved by mixing the acid with an excess of ethanol (B145695) and a catalytic amount of concentrated H₂SO₄. nih.gov

Hydrazide Formation: Acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and serve as key functional groups in many biologically active molecules. mdpi.com The most direct method for their preparation is the reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govmdpi.com The corresponding ethyl or methyl ester of this compound can be refluxed with hydrazine hydrate, often in an alcoholic solvent, to yield the desired 2-(7-methoxy-1H-indol-3-yl)acetohydrazide. nih.govnih.gov A one-pot method directly from the carboxylic acid by refluxing with hydrazine hydrate has also been reported for indole-3-acetic acid. nih.gov

These derivatives serve as building blocks for further synthetic elaborations. osti.gov

Amidation Reactions for Functional Analogues

Amidation of the carboxylic acid group provides access to a vast library of functional analogues with diverse biological properties. This transformation involves coupling the indoleacetic acid derivative with a primary or secondary amine.

A common strategy involves the activation of the carboxylic acid. One method is to convert the acid to its more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). eurjchem.com The resulting 2-(7-methoxy-1H-indol-3-yl)acetyl chloride can then be reacted with various amines, such as substituted anilines, in the presence of a base to form the corresponding amide analogues. eurjchem.com

Alternatively, modern peptide coupling reagents can be used for a milder and more efficient one-pot synthesis. Reagents such as carbonyldiimidazole (CDI) with 4-(dimethylamino)pyridine (DMAP) can directly couple indole-3-acetic acid with amines, like 2-aminophenol, to produce N-substituted acetamides. nih.gov This approach is widely used in the synthesis of dipeptide-like compounds and other complex amides. researchgate.net

The table below details examples of amidation reactions on the indole-3-acetic acid scaffold.

Table 2: Examples of Amidation Reactions of Indole-3-acetic Acid

| Amine Reactant | Coupling Method/Reagents | Product Type | Reference |

| Substituted Anilines | 1. Thionyl Chloride2. Base condensation | N-Aryl-2-(1H-indol-3-yl)acetamide | eurjchem.com |

| 2-Aminophenol | CDI, DMAP | N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | nih.gov |

| Amino Acid Esters | Sodium Hydride, Halogenated Hydrocarbon | Dipeptide-like compounds | researchgate.net |

Sulfonation and Sulfonohydrazide Synthesis

Introducing sulfur-containing functional groups, such as sulfonates and sulfonohydrazides, can significantly alter the electronic and steric properties of the parent molecule.

Sulfonate Derivatives: The synthesis of sulfonate derivatives of indole acetic acid has been achieved through various methods. One approach involves the esterification of a hydroxyl group on a pre-formed indole acetamide (B32628) derivative with a substituted sulfonyl chloride. For example, N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide can be treated with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) to yield indole acetic acid sulfonate derivatives, where a sulfonate ester linkage is formed. nih.gov More direct methods for functionalizing the indole ring itself include electrochemical sulfonylation, which uses indoles, inorganic sulfites, and alcohols to prepare indoyl sulfonate esters under mild conditions. acs.org

Sulfonohydrazide Synthesis: The direct conversion of the indole nucleus to a sulfonohydrazide derivative can be accomplished through oxidative coupling reactions. A metal-free method has been developed that uses a combination of tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) to mediate the oxidative coupling of C2,C3-unsubstituted indoles with arylsulfonyl hydrazides. rsc.org This reaction establishes both a C-S and a C-N bond on the indole framework, providing access to polyfunctionalized indoles. rsc.org

Condensation Reactions for Molecular Hybrids

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is a versatile platform for creating such hybrids through various condensation reactions.

The carboxylic acid or its derivatives (ester, hydrazide) can participate in reactions to form larger, more complex structures. For instance, the acid hydrazide derivative is a key intermediate. It can be condensed with aldehydes or ketones to form Schiff bases (hydrazones) or cyclized with reagents like carbon disulfide to form five-membered heterocycles such as 1,3,4-oxadiazoles. nih.gov Further reaction of the oxadiazole intermediate can lead to triazole-thiones, which can again be condensed with substituted benzaldehydes to yield a series of Schiff base triazoles. nih.gov

Other notable examples include:

Indole-Pyrazole Hybrids: These can be synthesized via Knoevenagel condensation of a cyanoacetyl indole derivative with various benzaldehydes. researchgate.net

Indole-Imidazolidinone Hybrids: These have been prepared through a one-pot amidoalkylation reaction catalyzed by a Lewis acid like boron trifluoride etherate. nih.gov

Indole-Triazole Hybrids: These hybrids can be constructed by first forming the indole-3-carbohydrazide, which is then used to build the 1,2,4-triazole (B32235) ring through a series of cyclization and condensation steps. nih.gov

The table below lists examples of molecular hybrids synthesized from indole precursors.

Table 3: Synthesis of Indole-Based Molecular Hybrids

| Hybrid Partner | Key Reaction Type | Resulting Hybrid Scaffold | Reference |

| Hydantoin | Amidoalkylation | Indole-Imidazolidin-2-one | nih.gov |

| Pyrazole | Knoevenagel Condensation | Indole-Pyrazole | researchgate.net |

| 1,2,4-Triazole | Cyclization/Condensation | Indole-1,2,4-Triazole | nih.gov |

| 1,3,4-Oxadiazole | Cyclization of Hydrazide | Indole-1,3,4-Oxadiazole | nih.gov |

Large-Scale Synthesis and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and environmental impact. For this compound and its analogs, scalability requires robust and efficient synthetic routes that avoid hazardous or expensive reagents and extreme conditions.

A general method developed for the large-scale synthesis of 2-alkyl-7-methoxyindoles is particularly noteworthy. semanticscholar.org This approach, involving the reductive cyclization of dinitrostyrene precursors, is advantageous for scale-up because it avoids problematic reagents like diazomethane (B1218177) and highly reactive organometallics like s-BuLi, which are often difficult to handle in large quantities. semanticscholar.org The reported yields are good, and the procedures involve standard chemical transformations like condensation, dehydration, and catalytic hydrogenation, which are well-established in industrial settings. semanticscholar.org

For derivatization steps, scalability must also be considered. For example, the synthesis of acid hydrazides, which are key intermediates, has been successfully adapted to a continuous flow process. osti.gov A large-scale (200 g) synthesis of azelaic dihydrazide was demonstrated over a 9-hour continuous run with a high yield and an output of 22 g/h, showcasing the potential for efficient and scalable production of such derivatives. osti.gov The use of high-pressure autoclaves for reactions like the condensation of indole with glycolic acid also points towards methods suitable for producing large batches of indole-3-acetic acid. orgsyn.org Careful optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for ensuring a safe, economical, and high-yielding large-scale process.

Biological Activities and Pharmacological Relevance of 2 7 Methoxy 1h Indol 3 Yl Acetic Acid and Its Derivatives

Enzyme Modulation and Inhibition Profiles

The indole-3-acetic acid scaffold is a versatile platform for the development of enzyme inhibitors. The introduction of a methoxy (B1213986) group at the 7-position, along with other modifications, can significantly influence the inhibitory potency and selectivity of these compounds against a range of enzymatic targets.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Derivatives of indole-3-acetic acid have shown promise as COX inhibitors. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), which is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a potent inhibitor of both COX-1 and COX-2. acs.org Research has demonstrated that modifications to the indole-3-acetic acid framework can lead to selective COX-2 inhibition. acs.org A series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition. nih.gov Specifically, compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions on the hydrazide moiety demonstrated notable anti-inflammatory effects. nih.gov

Table 1: COX Inhibition by Indole (B1671886) Acetic Acid Derivatives

| Compound/Derivative | Target Enzyme(s) | Observed Effect |

|---|---|---|

| Indomethacin | COX-1 and COX-2 | Potent, time-dependent, and functionally irreversible inhibition. acs.org |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX | Significant anti-inflammatory activity observed in certain substituted derivatives. nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives | COX-1 and COX-2 | Potential inhibition with IC50 values similar to meloxicam. nih.gov |

Ectonucleotidase Inhibition (ENPPs, e5'NT, h-TNAP)

Ectonucleotidases, including Ecto-Nucleotide Pyrophosphatase/Phosphodiesterases (ENPPs), ecto-5'-nucleotidase (e5'NT or CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP), are enzymes that play a crucial role in nucleotide metabolism and signaling. nih.govresearchgate.netrsc.org Their inhibition is a potential therapeutic strategy for cancer, as they are involved in the production of adenosine (B11128) in the tumor microenvironment, which has immunosuppressive effects. nih.govresearchgate.net

A new class of indole acetic acid sulfonate derivatives has been synthesized and shown to be potent inhibitors of these enzymes. nih.govresearchgate.net Several of these derivatives exhibited inhibitory activity in the sub-micromolar range. nih.gov For example, specific derivatives were found to be highly potent against h-ENPP1, h-ENPP3, h-e5'NT, r-e5'NT, and h-TNAP, with some showing competitive, un-competitive, or non-competitive modes of inhibition. nih.govresearchgate.net

Table 2: Ectonucleotidase Inhibition by Indole Acetic Acid Sulfonate Derivatives

| Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 5e | h-ENPP1 | 0.32 ± 0.01 researchgate.netrsc.org |

| 5j | h-ENPP3 | 0.62 ± 0.003 researchgate.netrsc.org |

| 5c | h-e5'NT | 0.37 ± 0.03 researchgate.netrsc.org |

| 5i | r-e5'NT | 0.81 ± 0.05 researchgate.netrsc.org |

| 5g | h-TNAP | 0.59 ± 0.08 researchgate.netrsc.org |

Butyrylcholinesterase (BChE) and α-Glucosidase Inhibition

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters, and its inhibition is a target for the symptomatic treatment of Alzheimer's disease. nih.gov Research on polymethylene-linked isatin (B1672199) dimers and 3-indolyl-3-hydroxy-2-oxindole dimers has identified selective BChE inhibitors. nih.gov These compounds have shown IC50 values in the low micromolar range and exhibit a mixed-type inhibition. nih.gov

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. mdpi.com Its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.complos.org Several indole derivatives have been investigated for their α-glucosidase inhibitory activity. nih.govnih.gov For instance, synthesized 3,3-di(indolyl)indolin-2-ones showed higher α-glucosidase inhibition compared to the standard drug acarbose. nih.gov Bis(indol-3-yl)methanes have also demonstrated potent α-glucosidase inhibitory activity, with some compounds being significantly more effective than acarbose. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. tandfonline.com The inhibition of LOX is considered a potential strategy for treating inflammatory conditions. tandfonline.comnih.gov Indoleacetic acid (IAA) and its derivatives have been studied for their ability to inhibit lipoxygenase. tandfonline.com In vitro studies have shown that IAA can act as a competitive inhibitor of LOX. tandfonline.com

Table 3: Lipoxygenase Inhibition by Indole Derivatives

| Compound | IC50 Value | Binding Free Energy |

|---|---|---|

| Indoleacetic acid (IAA) | 42.98 mM tandfonline.com | 26.12 kcal/mol tandfonline.com |

| Indolebutyric acid (IBA) | 17.82 mM tandfonline.com | 27.84 kcal/mol tandfonline.com |

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important therapeutic targets. Indole-3-acetic acid (IAA) has been identified as a physiological inhibitor of the target of rapamycin (B549165) complex 1 (TORC1), a key regulator of cell growth, in yeast. nih.govnih.gov Biochemical analyses have confirmed that IAA inhibits TORC1 in an ATP-competitive manner. nih.gov Furthermore, derivatives of indole-3-acetic acid have been used as starting materials for the synthesis of tyrosine kinase inhibitors. mpbio.com

Receptor Interactions and Ligand-Binding Dynamics

The interaction of 2-(7-methoxy-1H-indol-3-yl)acetic acid and its derivatives with various receptors is an area of active research. The indole scaffold is a common motif in many biologically active molecules that target G-protein coupled receptors (GPCRs) and nuclear receptors.

For example, 7-azaindole-3-acetic acid derivatives have been identified as potent and selective antagonists of the CRTh2 receptor, a G-protein coupled receptor involved in allergic inflammation. nih.gov In another study, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids were developed as potent, direct-acting functional antagonists of the S1P1 receptor, a validated target for autoimmune diseases. nih.gov

Furthermore, various methylated and methoxylated indoles, including 7-methoxyindole (B1360046), have been shown to act as agonists and antagonists of the human Aryl Hydrocarbon Receptor (AhR). nih.gov Molecular modeling suggests that these compounds bind within the same pocket as other ligands but with unique binding modes that determine their functional activity. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Indolic compounds, a broad family of substances related to tryptophan metabolism, are recognized for their antioxidant properties. researchgate.net The ability of these compounds to act as free radical scavengers is a significant aspect of their biological activity. researchgate.netmdpi.com The antioxidant capacity of several indoles has been studied using methods like the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net

Indole-3-acetic acid (IAA) and its derivatives have demonstrated effective free radical-scavenging activity. researchgate.netmdpi.com Studies show that IAA can directly neutralize free radicals, contributing to its anti-inflammatory and anti-oxidative effects. nih.govmdpi.com The scavenging activity is often measured by the compound's ability to quench radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals. plos.org The unique chemical structure of indole derivatives, including the presence of methoxy groups, can influence their antioxidant potency. The effectiveness of these compounds as antioxidants is often compared to standards like Trolox, a synthetic analog of vitamin E. researchgate.net

| Indolic Compound | TEAC in Hydrophilic Media (TEAC-HAA) | TEAC in Lipophilic Media (TEAC-LAA) | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | 2.40 ± 0.04 | 1.58 ± 0.05 | researchgate.net |

| Tryptophan | 1.15 ± 0.01 | 1.03 ± 0.04 | researchgate.net |

| Melatonin | 2.52 ± 0.04 | 2.01 ± 0.03 | researchgate.net |

| Indole | 0.45 ± 0.01 | 0.33 ± 0.01 | researchgate.net |

| Values are mean ± standard error (n=3). TEAC values are a measure of antioxidant strength relative to Trolox. |

Beyond direct radical scavenging, indole compounds can mitigate oxidative stress by modulating cellular levels of reactive oxygen species (ROS). nih.govnih.gov Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in various diseases. nih.gov

Indole-3-acetic acid (IAA) has been shown to suppress the production of ROS in cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov In studies using RAW264.7 macrophage cells, IAA treatment dose-dependently suppressed LPS-induced ROS formation. nih.gov This effect is part of a broader mechanism that involves the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. nih.gov The ability of plant-derived compounds, including indoles, to modulate cellular ROS levels is a key strategy in damaging cancer cells, where they can trigger ROS-mediated cytotoxicity. nih.govnih.gov The measurement of intracellular ROS is often conducted using probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. nih.gov

Anti-inflammatory and Analgesic Efficacy

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, research on analogous indole-3-acetic acid (IAA) and other methoxy-substituted derivatives provides a foundation for potential activity.

Indole-3-acetic acid (IAA), a well-known tryptophan metabolite, has demonstrated anti-inflammatory and anti-oxidative effects. researchgate.netnih.govnih.govmdpi.com Studies have shown that IAA can significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netnih.govnih.gov The mechanism for this action is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, and the mitigation of nuclear factor kappa B (NF-κB) p65 nuclear translocation, a key step in the inflammatory response. researchgate.netnih.govnih.gov

Furthermore, derivatives of indole acetic acid have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. For instance, certain indole-fused derivatives have shown significant reduction of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com These derivatives have also been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory cascade. nih.gov Some synthesized derivatives have exhibited encouraging results in in-vivo analgesic models, such as the acetic acid-induced writhing test. chim.itresearchgate.net

Although this research provides a strong rationale, specific studies are required to determine if the 7-methoxy substitution on the indole ring of acetic acid confers similar or enhanced anti-inflammatory and analgesic properties.

Anticancer Potential and Cytotoxic Effects

The anticancer potential of indole derivatives is an area of active research, with many studies focusing on their ability to induce apoptosis, inhibit angiogenesis, and exert cytotoxic effects on various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

While specific data on the induction of apoptosis and cell cycle arrest by this compound is not available, related indole compounds have shown promise in this area. For example, certain indole-aryl amide derivatives have been found to cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells (HT29). mdpi.com Other indole derivatives have been shown to induce apoptosis in HeLa cervical cancer cells through the inhibition of tubulin polymerization. researchgate.net

Angiogenesis Suppression

Information regarding the direct effect of this compound on angiogenesis is currently not found in the reviewed literature. However, the broader class of indole compounds has been a source for the development of anticancer agents that target various cellular processes, which can include angiogenesis.

Cytotoxicity against Various Cancer Cell Lines (e.g., Breast Cancer)

The cytotoxic effects of various indole derivatives against a range of cancer cell lines have been documented. For instance, some indole-sulfonamide derivatives have demonstrated cytotoxic activities against human cholangiocarcinoma (HuCCA-1), liver cancer (HepG2), lung cancer (A549), and T-cell acute lymphoblastic leukemia (MOLT-3) cell lines. nih.gov Novel flufenamic acid derivatives incorporating an indole structure have shown selective anticancer activity against MCF-7 breast cancer cells. pensoft.net Specifically, a series of 2-(3,4,5-trimethoxybenzoyl)-indol-3-yl acetic acid derivatives demonstrated that methoxy group substitutions on the indole ring can influence antiproliferative activity against human leukemia K562 cells. researchgate.net

Antimicrobial Spectrum and Efficacy

The antimicrobial properties of indole derivatives are of significant interest in the search for new therapeutic agents.

Antibacterial Activities

While there is no specific data on the antibacterial activity of this compound, other methoxyindole acetic acid compounds have been noted for their antibacterial properties. 5-Methoxyindole-3-acetic acid, for instance, has been reported to possess antibacterial activity. smolecule.comnih.gov Additionally, acetic acid itself is a well-known antimicrobial agent effective against a range of mastitis-causing pathogens in dairy cattle. nih.gov Meridianins, a group of indole alkaloids, have shown promising activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These findings suggest that the indole acetic acid scaffold is a viable starting point for the development of new antibacterial agents, and investigation into the specific effects of the 7-methoxy substitution is warranted.

Antifungal Activities

Derivatives of indole-3-acetic acid have demonstrated notable antifungal properties against various plant pathogenic fungi. In one study, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their in-vitro antifungal activities against five plant pathogenic fungi. nih.gov Several of these compounds exhibited moderate to excellent antifungal effects. nih.gov

Notably, compounds where the 3-hydroxy-2-oxindole and indole rings contained iodine, chlorine, or bromine substituents at the 5-position showed significant antifungal activity. nih.gov For instance, one derivative displayed superior activity against Rhizoctonia solani when compared to commercial fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov Specifically, this compound had an EC50 of 3.44 mg/L, while carvacrol and phenazine-1-carboxylic acid had EC50 values of 7.38 mg/L and 11.62 mg/L, respectively. nih.gov

Another derivative, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has also shown promising antifungal activity against Candida albicans and clinical isolates of Aspergillus niger. nih.gov The antifungal potential of indole carboxylic acid derivatives has been recognized in previous studies as well. nih.gov

The table below summarizes the antifungal activity of selected 3-indolyl-3-hydroxy oxindole derivatives against various plant pathogenic fungi.

Table 1: Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives

| Compound | Fungus | Inhibition Rate at 50 mg/L (%) |

|---|---|---|

| 3u | Rhizoctonia solani | >95 |

| 3u | Botrytis cinerea | 91.05 |

| 3t | Pyricularia oryzae | >75 |

| 3v | Pyricularia oryzae | >75 |

| 3w | Pyricularia oryzae | >75 |

| 3t | Bipolaris maydis | 86.56 |

| 3v | Bipolaris maydis | 92.22 |

Antiviral Potential (e.g., Anti-HBV)

While direct studies on the anti-HBV activity of this compound are limited, the broader class of indole derivatives has been explored for antiviral properties. The development of new antiviral agents against Hepatitis B Virus (HBV) is a critical area of research, as current treatments with nucleos(t)ide analogs (NAs) and interferon-alfa (IFN-α) rarely lead to a complete cure. nih.govnih.gov The goal of new therapies is to achieve a functional cure, characterized by the loss of the hepatitis B surface antigen (HBsAg). nih.govnih.gov

Research into novel anti-HBV agents has focused on various targets within the viral life cycle and host-virus interactions. nih.gov Some indole derivatives have been investigated as part of the search for new direct-acting antivirals and immunomodulators. nih.govmdpi.com For example, some anti-HBV drugs in clinical trials have shown the ability to significantly reduce HBsAg levels. nih.gov While specific data on this compound is not available in this context, the indole scaffold is a key component in various biologically active compounds, suggesting potential for future investigation.

Chemoprotective Applications

Mitigation of Cisplatin-induced Organ Damage

Cisplatin is a potent chemotherapeutic agent used in the treatment of various cancers. mdpi.comresearchgate.net However, its use is often limited by severe side effects, including organ damage, particularly nephrotoxicity (kidney damage). mdpi.comresearchgate.net Research has explored the potential of various compounds to mitigate this cisplatin-induced toxicity. mdpi.comresearchgate.net

While direct studies on this compound are not prominent, related compounds have shown promise. For instance, new alkoxy- analogues of epoxyeicosatrienoic acids (EETs) have been demonstrated to attenuate cisplatin-induced nephrotoxicity in vitro. These analogues were shown to reduce mitochondrial dysfunction, oxidative stress, and caspase activation, which are major mechanisms of cisplatin's toxicity. One of the studied analogues contained a methoxy group, highlighting the potential role of this functional group in conferring protective effects.

The mechanisms of cisplatin-induced organ damage are complex, involving the generation of reactive oxygen species (ROS), inflammation, and apoptosis (cell death). jmbfs.org Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential chemoprotective effects. jmbfs.org

Plant Growth Regulatory Effects and Agricultural Applications

Auxin-like Activity and its Influence on Plant Physiology

This compound is a derivative of indole-3-acetic acid (IAA), the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org Auxins are crucial for numerous aspects of plant growth and development. nih.gov They act as signaling molecules that are essential for the development of plant organs and the coordination of growth. wikipedia.org

The parent compound, IAA, is known to influence various physiological processes in plants. wikipedia.org While specific studies on the 7-methoxy derivative are less common, its structural similarity to IAA suggests it may exhibit auxin-like activity. Synthetic auxin analogs, such as 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture and horticulture. wikipedia.orgnih.gov

The table below outlines the primary functions of auxins in plant physiology.

Table 2: Key Physiological Roles of Auxins in Plants

| Physiological Process | Effect of Auxin |

|---|---|

| Cell Elongation | Promotes the lengthening of plant cells, particularly in stems. wikipedia.org |

| Cell Division | Stimulates cell division, contributing to overall plant growth. wikipedia.orgresearchgate.net |

| Apical Dominance | Suppresses the growth of lateral buds, promoting the growth of the main stem. |

| Root Formation | Induces the formation of adventitious roots in cuttings. mdpi.com |

| Fruit Development | Plays a role in the development and ripening of fruits. |

| Tropisms | Mediates plant responses to light (phototropism) and gravity (gravitropism). |

Promotion of Cell Elongation, Division, and Differentiation

Auxins like IAA are fundamental in regulating cell elongation, division, and differentiation in plants. wikipedia.orgresearchgate.net These processes are the building blocks of plant growth and development. Auxins promote cell elongation, which is a key factor in the growth of stems and other plant organs. wikipedia.orgresearchgate.net They also stimulate cell division in various plant tissues and cultured cells. researchgate.net

The mechanism of auxin action involves binding to specific receptor proteins in the cell nucleus, which then leads to changes in gene expression. wikipedia.org This regulation of gene activity ultimately controls the processes of cell division and differentiation. researchgate.net For example, different auxins can have differential effects, with some, like NAA, primarily stimulating cell elongation, while others, like 2,4-D, mainly promote cell division. nih.gov

The process of adventitious root formation in cuttings is a clear example of auxin-induced differentiation. mdpi.com Endogenous IAA plays a critical role in inducing callus formation and the subsequent development of root primordia. mdpi.com The balance between auxins and other plant hormones, such as cytokinins and gibberellins, is crucial for controlling the switch from cell division to differentiation in different parts of the plant, such as the root tip. researchgate.netmdpi.com

Enhancement of Root Development and Fruit Set

This compound belongs to the auxin class of plant hormones, which are fundamentally involved in regulating plant growth and development. The parent compound, Indole-3-acetic acid (IAA), is the most prevalent natural auxin and is a key regulator of root system architecture. nih.gov Auxins are known to influence the plasticity of plant roots, particularly in response to environmental cues. nih.gov While specific research on the 7-methoxy derivative is not detailed in the provided results, the general function of auxins includes the stimulation of root initiation and elongation.

Synthetic auxins are also widely utilized in horticulture to improve fruit set, the process where flowers develop into fruits. For instance, treatments with naphthalene (B1677914) acetic acid (NAA), another synthetic auxin, have been shown to increase fruit size and total yield in crops like the loquat. researchgate.net These treatments can accelerate fruit growth and maturation, potentially leading to increased market value without negatively impacting the fruit's quality attributes. researchgate.net

Impact on Crop Yields and Stress Resilience

The application of auxins can have a significant impact on crop yields and their ability to withstand environmental stressors. Exogenous application of auxins has been demonstrated as an effective strategy for managing drought stress in plants. nih.gov The accumulation of auxin in the root system can alter hydraulic characteristics, leading to water-saving traits in crops such as wheat and maize during drought conditions. nih.gov

Phytohormones, including auxins, play a crucial role in mediating plant responses to abiotic stress by activating stress-signaling pathways and enhancing the activity of antioxidant enzymes. nih.gov The application of plant hormones can trigger the activation of numerous stress-responsive genes, which in turn can confer greater tolerance to adverse conditions like low temperatures or drought. nih.gov This modulation of gene expression is a key mechanism through which auxins can contribute to stabilizing and improving crop yields under challenging environmental conditions. nih.gov

Other Reported Biological Activities (e.g., Antihistaminic, Antidiabetic, Antitubercular, Antimalarial, Anticonvulsant)

While primarily known for its role as a plant growth regulator, the indole nucleus present in this compound is a common scaffold in many pharmacologically active compounds. Derivatives of indole and related structures like indolizine (B1195054) have been investigated for a variety of therapeutic properties.

Antihistaminic Activity Indolizines, which are bicyclic heteroaromatic compounds containing a nitrogen atom shared by two rings, have been reported to exhibit antihistaminic properties among other biological activities. mdpi.com However, specific studies detailing the antihistaminic potential of this compound or its direct derivatives were not identified in the search results.

Antidiabetic Activity Derivatives of indole-3-acetic acid have shown potential as antidiabetic agents. A study on a series of indole-3-acetamides, synthesized from indole-3-acetic acid, revealed significant α-amylase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia. nih.gov These compounds were found to have a dual function of potentially lowering blood sugar after meals and scavenging free radicals. nih.gov The inhibitory concentrations (IC₅₀) for several of these derivatives highlight their potential as antihyperglycemic agents. nih.gov

Table 1: α-Amylase Inhibitory Activity of Indole-3-acetamide (B105759) Derivatives

| Compound | Structure | IC₅₀ (µM) |

| 15 | 2-(1H-indol-3-yl)-N-(4-iodophenyl)acetamide | 1.09 ± 0.11 |

| 14 | N-(4-Bromophenyl)-2-(1H-indol-3-yl)acetamide | 2.27 ± 0.04 |

| 16 | N-(2-Chlorophenyl)-2-(1H-indol-3-yl)acetamide | 2.25 ± 0.05 |

| Acarbose | (Reference Drug) | 1.95 ± 0.13 |

Antitubercular Activity The indole and indolizine scaffolds are of significant interest in the search for new treatments for tuberculosis (TB), including against multidrug-resistant (MDR) strains. mdpi.comnih.gov Research has shown that derivatives of 6-methoxy-1H-indole can act as potent anti-mycobacterial agents. nih.gov Furthermore, a series of synthesized indolizine derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and MDR strains, with several compounds showing promising inhibitory activity. mdpi.com

Table 2: Antitubercular Activity of Selected Indolizine Derivatives

| Compound | MIC (µg/mL) vs H37Rv | MIC (µg/mL) vs MDR Strain |

| 2d | 6.25 | 6.25 |

| 2e | 6.25 | 12.5 |

| 4 | 12.5 | 12.5 |

| Isoniazid | 0.1 | >50 |

| Rifampicin | 0.2 | >50 |

Data sourced from a study on substituted 7-methyl and 7-formylindolizines. mdpi.com

Antimalarial Activity While various heterocyclic compounds are being investigated for antimalarial properties, the search did not yield specific results on the antimalarial activity of this compound or its close derivatives. nih.govnih.gov Research in this area has focused on other scaffolds such as 4(1H)-quinolones and peroxides like 1,2-dioxetanes. nih.govnih.gov

Anticonvulsant Activity The search for novel anticonvulsant drugs has explored a wide range of chemical structures. nih.govmdpi.com Although various heterocyclic compounds, including derivatives of benzoxazole (B165842) and pyrrolidine-2,5-dione, have been synthesized and tested for anti-seizure activity, there was no specific information found regarding the anticonvulsant properties of this compound or its derivatives in the provided search results. nih.govmdpi.com

Mechanistic Insights and Molecular Targets of 2 7 Methoxy 1h Indol 3 Yl Acetic Acid

Elucidation of Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of 2-(7-methoxy-1H-indol-3-yl)acetic acid can be inferred from studies on its parent compound, IAA, and related analogs. In mammalian cells, IAA is known to attenuate inflammation and oxidative stress. mdpi.com For instance, IAA has been shown to mitigate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by reducing the generation of reactive oxygen species (ROS) and nitric oxide (NO). mdpi.com This is achieved in part through the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov

A study on a related compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), demonstrated that it could increase cellular ROS levels in cancer cells, leading to apoptosis and cell cycle arrest, suggesting that indole (B1671886) derivatives can modulate cellular redox states to induce specific biological outcomes. nih.gov Furthermore, research on 2-(6-methoxy-1H-indol-3-yl)acetic acid has pointed towards its potential as a neuroprotective agent by reducing cell death and oxidative markers in cellular stress models. These findings suggest that this compound likely operates within cells by modulating oxidative stress pathways and inflammatory responses.

Identification of Direct Molecular Targets

The specific molecular targets of this compound have not been fully elucidated. However, research on the broader class of indole-containing compounds provides a basis for predicting its potential binding partners and receptor interactions.

Indole derivatives are known to interact with a variety of proteins and enzymes. For example, studies on 2-(6-methoxy-1H-indol-3-yl)acetic acid have explored its interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), itself a methoxy-indole derivative, functions by inhibiting prostaglandin (B15479496) production through COX-1 and COX-2 inhibition. chim.it Other indole-based compounds have been designed to inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer agents. nih.gov In hepatocellular carcinoma cells, the indole compound MIAM was found to exert its effects through the activation of NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3). nih.gov Given these precedents, it is plausible that this compound may also bind to and modulate the activity of enzymes involved in inflammation and cell proliferation.

The receptor specificity for this compound is an area requiring direct investigation. However, the indole scaffold is a common feature in ligands for various receptors. In the context of plant biology, as an auxin analog, it is expected to interact with auxin receptors. In mammalian systems, research on related indole structures is suggestive. For instance, 5-methoxyindole-2-carboxylic acid (MI2CA) has been noted for its potential neuroprotective properties and its interactions are crucial for its biological effects. mdpi.com The crystal structure of the parent compound, indole-3-acetic acid, reveals specific intermolecular interactions that guide its binding. mdpi.com While direct evidence is lacking, the methoxy (B1213986) group at the 7-position would create a unique electronic and steric profile, likely directing its binding specificity to a distinct set of receptors or modulating its affinity for common indole-binding receptors.

Investigation of Signal Transduction Pathway Modulation

The modulation of key signaling pathways is a hallmark of bioactive indole compounds. Evidence from closely related molecules strongly suggests that this compound would influence inflammatory and developmental pathways.

A significant body of research points to the anti-inflammatory properties of indole-3-acetic acid (IAA) and its derivatives, primarily through the downregulation of the NF-κB signaling pathway. mdpi.com The transcription factor NF-κB is a central regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory mediators. nih.govnih.gov Studies have shown that IAA can suppress the nuclear translocation of NF-κB, thereby inhibiting the expression of its downstream targets. mdpi.com

This inhibitory action on the NF-κB pathway leads to a reduction in several key inflammatory molecules:

TNF-α and IL-1β : Both are pro-inflammatory cytokines whose expression is often induced by NF-κB. mdpi.comnih.gov Treatment with IAA has been shown to significantly decrease the levels of TNF-α and Interleukin-1β (IL-1β). mdpi.com

iNOS : Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key inflammatory mediator. IAA treatment has been observed to suppress LPS-induced iNOS expression. mdpi.com

IL-6 : This cytokine is also involved in inflammatory responses, and its secretion can be suppressed by IAA. nih.gov

The table below summarizes the observed effects of the parent compound, Indole-3-acetic acid (IAA), on various inflammatory mediators, which provides a strong indication of the likely activity of this compound.

Table 1: Effects of Indole-3-Acetic Acid (IAA) on Inflammatory Mediators

| Mediator | Effect of IAA Treatment | Signaling Pathway Implication | Reference |

|---|---|---|---|

| NF-κB | Inhibition of nuclear translocation | Central inflammatory regulator | mdpi.commdpi.com |

| TNF-α | Decreased expression/levels | Downstream of NF-κB | mdpi.com |

| IL-1β | Decreased expression/levels | Downstream of NF-κB | mdpi.com |

| IL-6 | Decreased secretion | Downstream of NF-κB | nih.gov |

| iNOS | Suppressed mRNA expression | Downstream of NF-κB | mdpi.com |

In the realm of plant biology, this compound, as a synthetic auxin, is expected to function by modulating the canonical auxin signaling pathway. This pathway is crucial for nearly every aspect of plant growth and development. nih.gov The core of this pathway involves three main components: TIR1/AFB F-box proteins (auxin receptors), Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors. researchgate.net

The mechanism operates as follows:

Low Auxin Levels : In the absence of sufficient auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. nih.gov This prevents the expression of auxin-responsive genes.

High Auxin Levels : When auxin (such as this compound) is present, it acts as a molecular "glue," facilitating the interaction between the Aux/IAA repressor and the TIR1/AFB receptor.

Protein Degradation : This binding event targets the Aux/IAA protein for degradation via the 26S proteasome pathway.

Gene Activation : With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription to orchestrate a developmental response. nih.govresearchgate.net

Different ARFs can either activate or repress gene expression, and the specific combination of ARFs and Aux/IAAs in a given cell type allows for a highly specific and context-dependent response to the auxin signal. researchgate.netnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) |

| 2-(6-methoxy-1H-indol-3-yl)acetic acid |

| 5-methoxyindole-2-carboxylic acid (MI2CA) |

| Indole-3-acetic acid (IAA) |

| Indomethacin |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Nitric Oxide (NO) |

Involvement in Oxidative Stress Response Pathways

The direct and specific involvement of this compound in oxidative stress response pathways is not extensively documented in publicly available scientific literature. However, by examining the behavior of its parent compound, indole-3-acetic acid (IAA), and other related methoxyindole derivatives, we can infer potential mechanisms of action. Research on these related compounds suggests that the indole nucleus, particularly when substituted with a methoxy group, can participate in processes that modulate oxidative stress, acting as either a pro-oxidant or an antioxidant depending on the cellular environment and the presence of other molecules.

Studies on IAA have shown that it can influence the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.govmdpi.com For instance, in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), IAA has been observed to ameliorate the expression of pro-inflammatory cytokines and the production of ROS and NO. nih.govnih.gov This suggests a potential role in mitigating cellular damage caused by oxidative bursts during inflammation. The mechanism for this action appears to be linked to the induction of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant defense system. nih.govnih.gov

Furthermore, the position of the methoxy group on the indole ring, as well as the nature of the substituent at the C3 position, can significantly influence the compound's antioxidant or pro-oxidant properties. A study comparing 5-methoxytryptophol (B162933) (5-MTOH) and 5-methoxyindol-3-acetic acid (5-MIAA) found that the substitution of a carboxyl group with a hydroxyl group at the C3 position could enhance the molecule's ability to protect cell membranes from oxidative damage. researchgate.net This highlights the nuanced structure-activity relationships within this class of compounds.

Conversely, under certain conditions, IAA and its derivatives can exhibit pro-oxidant activity. In the presence of peroxidases, IAA can be oxidized to form radicals that contribute to lipid peroxidation and cytotoxicity, a characteristic that has been explored in the context of cancer therapy. researchgate.net The pH of the environment has also been shown to influence whether IAA derivatives act as pro-oxidants, with some studies indicating that an acidic pH can favor pro-oxidant effects. researchgate.net

While these findings provide a framework for understanding how an indole acetic acid derivative might interact with oxidative stress pathways, it is crucial to emphasize that these are extrapolations. The specific effects of the 7-methoxy substitution on the biological activity of this compound in the context of oxidative stress require direct investigation.

Interactive Data Table: Effects of Related Indole Derivatives on Oxidative Stress Markers

| Compound | Model System | Effect on Oxidative Stress Markers | Reference |

| Indole-3-acetic acid (IAA) | LPS-stimulated RAW264.7 macrophages | Decreased Reactive Oxygen Species (ROS) and Nitric Oxide (NO) production | nih.govnih.govmdpi.com |

| Indole-3-acetic acid (IAA) | LPS-stimulated RAW264.7 macrophages | Upregulation of Heme Oxygenase-1 (HO-1) | nih.govnih.gov |

| 5-methoxyindol-3-acetic acid (5-MIAA) | Hepatocyte plasma membrane under oxidative stress | Did not significantly attenuate lipid peroxidation | researchgate.net |

| Indole-3-acetic acid (IAA) derivatives | Microsomes and hepatocytes | Catalyzed lipid peroxidation (pro-oxidant effect) | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituents on the Indole (B1671886) Nucleus on Biological Activity

The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on this bicyclic ring system can dramatically alter a molecule's biological profile. chula.ac.th The electronic and steric properties of substituents at various positions of the indole ring are key determinants of activity.

The position of substituents on the indole ring is a critical factor in determining the biological activity of the molecule. In a study of novel 3-substituted 1H-indole-2-carboxylic acid derivatives as selective antagonists for the Cysteinyl-leukotriene-1 (CysLT1) receptor, the placement of a methoxy (B1213986) group was found to be highly influential. researchgate.net The research demonstrated that substitution at the 7-position of the indole ring was the most favorable for activity. researchgate.net This suggests that for related compounds like 2-(7-methoxy-1H-indol-3-yl)acetic acid, the methoxy group at the C-7 position is likely a key contributor to its specific biological effects. The presence of halogen derivatives, such as fluorine, chlorine, or bromine, at position 7 has also been noted to affect cytotoxicity. mdpi.com

Table 1: Effect of Methoxy Group Position on CysLT1 Antagonist Activity

| Compound Series | Substitution Position | Relative Activity |

|---|---|---|

| Methoxy-substituted indole derivatives | Position 4 | Least Favorable researchgate.net |

This table illustrates the favorability of substituent positions on the indole ring for a specific biological activity based on findings from related indole derivatives.

Substitutions at other positions of the indole nucleus also significantly impact bioactivity. Research has shown that introducing a carbonyl group at the C-2 position to create oxindole-type compounds can lead to increased cytotoxicity in cancer cells. mdpi.com Similarly, the presence of amide or chalcone (B49325) groups at the C-2 position has been associated with anticancer, anti-coronavirus, and anti-diabetic activities. nih.gov

At the C-5 position, the introduction of a methoxy group has been observed to play a role in the upregulation of tumor suppressor genes (TSG). mdpi.com Furthermore, the presence of halogen atoms like fluorine, chlorine, and bromine at the C-5 position can also influence the cytotoxic effects of indole derivatives. mdpi.com

Table 2: Influence of Substituents at C-2 and C-5 on Biological Activity

| Position | Substituent Type | Observed Biological Effect |

|---|---|---|

| C-2 | Carbonyl group (oxindole) | Increased cytotoxicity mdpi.com |

| C-2 | Amide or Chalcone groups | Anticancer, anti-coronavirus, anti-diabetic activities nih.gov |

| C-5 | Methoxy group | Upregulation of Tumor Suppressor Genes mdpi.com |

This table summarizes the observed biological outcomes of specific substitutions at the C-2 and C-5 positions of the indole ring.

The side chain at the C-3 position of the indole ring is a common site for modification and plays a crucial role in the molecule's function. nih.gov For indole-3-acetic acid (IAA) and its analogues, alterations to the acetic acid moiety can significantly modify biological activity. Studies have indicated that the presence of a double bond and an ester group at position 3 can increase cytotoxicity. mdpi.com The acetic acid side chain itself can exist in different conformational states depending on the rotation around the carbon-carbon bond connecting it to the indole ring system. The functional groups within this side chain, such as the carboxylic acid, are often essential for interactions with biological targets. nih.gov

Computational Approaches in SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools in drug discovery and for elucidating structure-activity relationships. ajrconline.org These techniques predict the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed biological activities and guide the design of more potent molecules.

Molecular docking simulations have been widely used to study the interactions of indole-containing compounds with various biological targets. chula.ac.th In these studies, a ligand, such as an indole derivative, is placed into the binding site of a target protein to predict its binding affinity and interaction mode.

For example, docking studies of indole derivatives have been performed to understand their binding to enzymes like Cyclin-Dependent Kinase 5 (CDK-5), the DEAD-box helicase DDX3, and histone deacetylases (HDACs). mdpi.comnih.govajchem-a.com These simulations reveal key interactions, such as hydrogen bonds and π-interactions, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov For instance, a novel 7-azaindole (B17877) derivative was found to interact with key residues Tyr200 and Arg202 within the binding pocket of DDX3, with a good docking score of -7.99 kcal/mol. nih.gov Similarly, other indole derivatives showed binding energies between -8.34 to -7.18 kcal/mol when docked with the CDK-5 enzyme. mdpi.com

While specific docking studies for this compound are not detailed in the provided context, the general methodology would involve docking this compound into the active site of a relevant biological target. The results would provide insights into its binding energy, conformational preferences upon binding, and the specific molecular interactions (e.g., hydrogen bonds with the carboxylic acid group, interactions involving the methoxy group and indole ring) that stabilize the ligand-target complex. This information is invaluable for understanding its mechanism of action and for the rational design of analogues with improved activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-substituted 1H-indole-2-carboxylic acid |

| Indole-3-acetic acid (IAA) |

| 7-azaindole |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the structural properties of a series of chemical compounds and their biological activity. nih.govnih.gov These studies are instrumental in the rational design of new molecules with enhanced therapeutic potential by predicting their activity even before synthesis, thus saving time and resources. medchemexpress.com The fundamental principle of QSAR is that the variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular features.

The process of developing a QSAR model involves several key steps, starting with the selection of a dataset of compounds with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into various types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A mathematical model is then generated to correlate these descriptors with the observed biological activity.

While no specific QSAR studies have been published for this compound, research on structurally related indole derivatives highlights the utility of this approach. For instance, 3D-QSAR studies on indole and isatin (B1672199) derivatives have been conducted to identify key physicochemical features responsible for their antiamyloidogenic activity. nih.gov In such studies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. jmaterenvironsci.com These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

For a hypothetical QSAR study on derivatives of this compound, a range of descriptors would be calculated. The table below illustrates some common descriptor classes and examples that would be relevant for such an analysis.

| Descriptor Class | Examples | Potential Relevance for this compound Derivatives |

| Constitutional | Molecular Weight, Number of Rings | Influences overall size and bulk, which can affect binding to a target. |

| Topological | Zagreb Index, Balaban Index | Describes molecular branching and shape, which is crucial for receptor fit. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

| Hydrophobic | LogP | Governs the molecule's partitioning between aqueous and lipid environments, affecting its ADME properties. |

| Steric | Molar Refractivity | Pertains to the volume occupied by the molecule and its polarizability. |

The resulting QSAR model, once validated, could be used to predict the activity of newly designed analogs of this compound, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the dynamic behavior of a ligand-receptor complex, which cannot be obtained from static models like molecular docking. By simulating the interactions between a compound and its biological target at an atomic level, MD can help to understand the stability of the binding pose, the key intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov

In the context of drug discovery, MD simulations are often performed after a compound has been docked into the active site of a protein. The simulation allows the system to relax and evolve, providing a more realistic representation of the binding event. This can help to refine the binding mode predicted by docking and to calculate the binding free energy, which is a more accurate predictor of a compound's potency.

Although no specific molecular dynamics simulation studies have been reported for this compound, the application of this technique to other structurally related compounds demonstrates its potential. For example, MD simulations have been used to investigate the binding of indole derivatives to the 3C-like protease of SARS-CoV, revealing the key amino acid residues involved in stabilizing the ligand in the active site. nih.gov Similarly, MD simulations of TTK inhibitors have been used to confirm the stability of the designed compounds within the protein's active site. nih.gov

A hypothetical MD simulation study of this compound with a target protein would involve the following steps:

System Preparation: Building the initial complex of the protein and the ligand, and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions.

Minimization: Removing any steric clashes or unfavorable geometries in the initial structure.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of the protein residues can highlight flexible regions that may be important for ligand binding. Furthermore, the simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

The table below summarizes the key outputs of a typical MD simulation and their significance in understanding the interaction of a compound like this compound with its biological target.

| MD Simulation Output | Description | Significance for Drug Design |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein, which can be important for binding and function. |

| Interaction Analysis | Identification and quantification of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | Reveals the key residues and forces driving the binding event, guiding the design of analogs with improved interactions. |